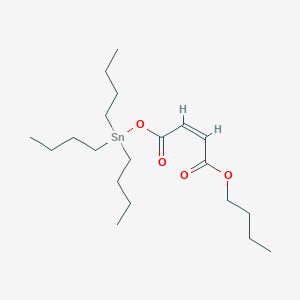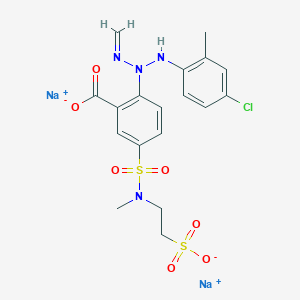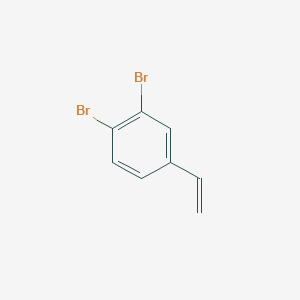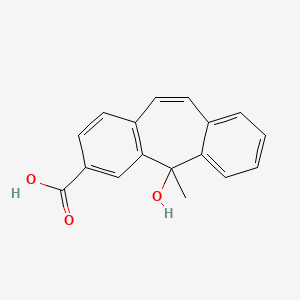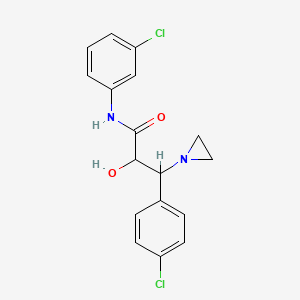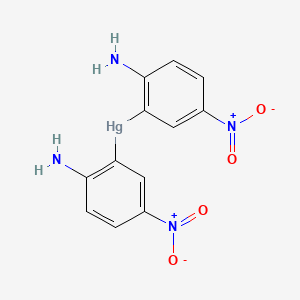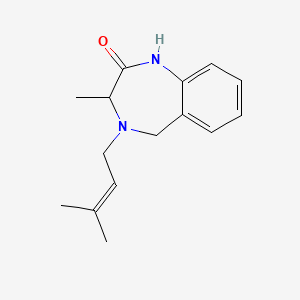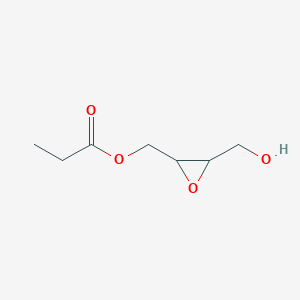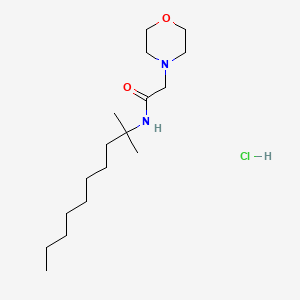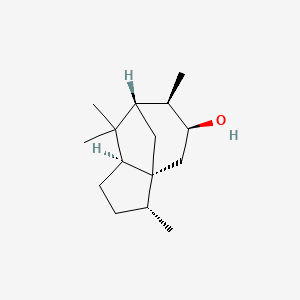
5-Neocedranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Neocedranol: is a sesquiterpenoid alcohol with the molecular formula C15H26O It is a naturally occurring compound found in essential oils of certain plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Neocedranol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants known to contain the compound. This is followed by purification processes such as distillation and chromatography to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Neocedranol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Neocedranol is used as a starting material for the synthesis of other complex organic compounds. Its unique structure makes it a valuable compound in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and its potential role in treating certain diseases.
Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also used in the formulation of certain cosmetic products.
Wirkmechanismus
The mechanism of action of 5-Neocedranol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound may influence various biochemical processes in cells.
Vergleich Mit ähnlichen Verbindungen
- Cedranol
- 5-Isocedranol
- Neocedranol
Comparison: 5-Neocedranol is unique due to its specific structural configuration, which distinguishes it from other similar compounds. Its unique structure contributes to its distinct chemical properties and potential applications. Compared to other sesquiterpenoid alcohols, this compound may exhibit different reactivity and biological activity, making it a compound of interest in various research fields.
Eigenschaften
CAS-Nummer |
13567-44-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1R,2R,5S,7S,8R,9S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-13,16H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,15-/m1/s1 |
InChI-Schlüssel |
AEJKOZRRMKOBQS-ITTXBHIMSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H]([C@H](C3)O)C |
Kanonische SMILES |
CC1CCC2C13CC(C2(C)C)C(C(C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


